
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine, also known as MTEP, is a selective and potent allosteric antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as fragile X syndrome, autism, schizophrenia, and addiction.
Mechanism of Action
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine acts as an allosteric antagonist of mGluR5, which is a G protein-coupled receptor that modulates synaptic transmission and plasticity in the central nervous system. By binding to a specific site on mGluR5, 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine reduces the receptor's activity and downstream signaling, leading to a decrease in glutamatergic neurotransmission.
Biochemical and Physiological Effects:
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine has been shown to modulate various biochemical and physiological processes in the brain, including the regulation of synaptic plasticity, neuroinflammation, and oxidative stress. It has also been reported to affect the release and uptake of neurotransmitters such as dopamine, serotonin, and glutamate.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine in lab experiments is its high selectivity and potency for mGluR5, which allows for precise modulation of glutamatergic neurotransmission. However, 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine's pharmacokinetic properties, such as its poor solubility and bioavailability, can limit its effectiveness in vivo and require the use of high doses or alternative administration routes.
Future Directions
Future research on 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine could focus on developing more potent and selective allosteric modulators of mGluR5, as well as investigating its potential therapeutic applications in other neurological and psychiatric disorders. In addition, the development of novel drug delivery systems or formulations could improve 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine's pharmacokinetic properties and enhance its efficacy in vivo. Finally, further studies on the long-term effects of 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine on synaptic plasticity and neuronal function could provide valuable insights into its mechanisms of action and potential clinical applications.
Synthesis Methods
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine can be synthesized using a multi-step process involving the reaction of 2-chloro-3-nitropyridine with 2-morpholinoethylamine, followed by reduction and cyclization to form the thiophene ring. The resulting intermediate is then reacted with 9-methylguanine to yield 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine.
Scientific Research Applications
9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine has been widely used as a tool compound in preclinical studies to investigate the role of mGluR5 in various neurological and psychiatric disorders. It has been shown to improve cognitive deficits, reduce anxiety-like behavior, and attenuate drug-seeking behavior in animal models of addiction. In addition, 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine has been demonstrated to rescue synaptic plasticity and normalize dendritic spine morphology in fragile X syndrome, a genetic disorder associated with intellectual disability and autism.
properties
IUPAC Name |
9-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6OS/c1-21-11-20-14-15(18-10-19-16(14)21)17-8-13(12-2-7-24-9-12)22-3-5-23-6-4-22/h2,7,9-11,13H,3-6,8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJZVRGANYATHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CSC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-9H-purin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

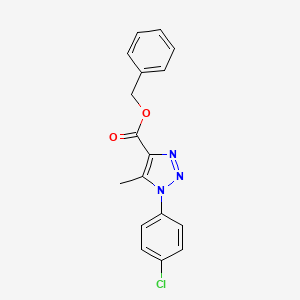
![5-ethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B2492165.png)
![7-methyl-N-[4-(methylsulfonyl)phenyl]-3-(pyrrolidin-1-ylcarbonyl)-1,8-naphthyridin-4-amine](/img/structure/B2492166.png)
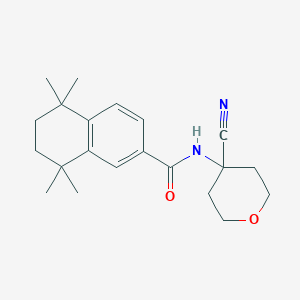
![N-(3-chlorobenzyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2492169.png)

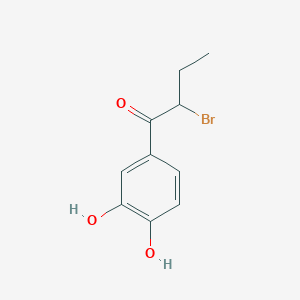
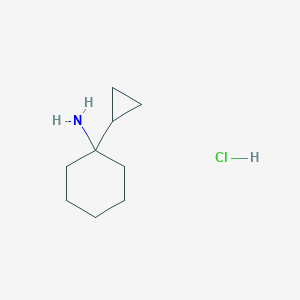
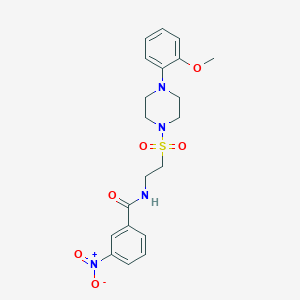
![N4-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide](/img/structure/B2492180.png)
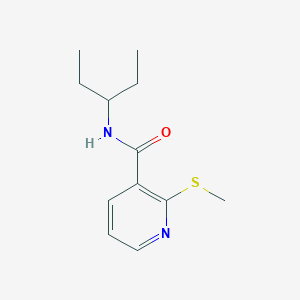
![(E)-2,3-dimethoxy-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2492182.png)
![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-6-fluoro-3,4-dihydro-2H-chromene-3-carboxamide;hydrochloride](/img/structure/B2492183.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2492184.png)